molecular formula C10H9BrN2O B2375053 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one CAS No. 90772-23-9

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one

Katalognummer: B2375053
CAS-Nummer: 90772-23-9
Molekulargewicht: 253.099
InChI-Schlüssel: COWCNNNWVPGRPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one: is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydroquinazolin-4-one, which can be obtained through the cyclization of anthranilic acid derivatives with formamide.

    Bromination: The 3,4-dihydroquinazolin-4-one is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step introduces the 2-bromoethyl group at the third position of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group in the quinazolinone ring to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures (60-80°C) is often employed.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-10 to 0°C) is used for reduction reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxyquinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of quinazolinone derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential anticancer, antiviral, and antimicrobial agents. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. In medicinal applications, its derivatives may exert their effects by interfering with cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

  • 3-(2-Chloroethyl)-3,4-dihydroquinazolin-4-one
  • 3-(2-Fluoroethyl)-3,4-dihydroquinazolin-4-one
  • 3-(2-Iodoethyl)-3,4-dihydroquinazolin-4-one

Comparison:

  • Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the 2-ethyl group affects the reactivity of the compound. Bromine, being a larger atom, provides a balance between reactivity and stability, making 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one a versatile intermediate.
  • Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final products. For example, 3-(2-Fluoroethyl)-3,4-dihydroquinazolin-4-one may be preferred in applications requiring higher stability and lower reactivity.

Biologische Aktivität

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a bromoethyl group at the 2-position of the quinazolinone ring. Its molecular formula is C10H10BrN3OC_{10}H_{10}BrN_3O, and it possesses unique properties that contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study demonstrated that quinazolinone-based hybrids exhibited significant anticancer activities against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases associated with cancer progression. The following table summarizes key findings regarding its anticancer activity:

Study Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)20.5EGFR Inhibition
A549 (Lung)15.0Apoptosis Induction
HeLa (Cervical)25.0Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It showed promising results against both Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus32Moderate Antibacterial
Escherichia coli16Strong Antibacterial
Candida albicans64Moderate Antifungal

Other Biological Activities

Beyond anticancer and antimicrobial properties, quinazolinone derivatives exhibit a range of other biological activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antidiabetic : Certain compounds have been reported to enhance insulin sensitivity in diabetic models.
  • Antiviral : Preliminary studies suggest activity against viral infections, although more research is needed.

Case Studies

  • Case Study on Anticancer Activity : A study involving the synthesis of various quinazolinone derivatives highlighted that compounds similar to this compound exhibited potent cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : In another investigation, derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that modifications at the bromoethyl position enhanced antimicrobial activity, particularly against multidrug-resistant strains .

Eigenschaften

IUPAC Name

3-(2-bromoethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCNNNWVPGRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.